C–Br vs. C–Cl Reactivity in Pd-Catalyzed Cross-Coupling: Stille Acylation Yield Advantage
3-Bromopyrazine-2-carbaldehyde participates efficiently in Pd-catalyzed cross-coupling reactions, a capability that is substantially diminished in its chloro analog. In copper-cocatalytic Stille acylation of bromopyrazines with tributyl(1-ethoxyalkenyl)tin under optimized conditions (15 mol% CuI, 5 mol% PdCl₂(PPh₃)₂), acylation yields reached 90% for bromopyrazine substrates, whereas chloro-substituted pyrazines typically require harsher conditions or specialized ligands to achieve comparable reactivity, often with lower yields . This established reactivity for bromopyrazine systems directly informs the expected performance of 3-bromopyrazine-2-carbaldehyde in analogous C–C bond-forming transformations.
| Evidence Dimension | Stille acylation cross-coupling yield |
|---|---|
| Target Compound Data | Bromopyrazines (class): up to 90% yield in copper-cocatalytic Stille coupling |
| Comparator Or Baseline | Chloropyrazines: substantially reduced reactivity; typically require harsher conditions or specialized ligands |
| Quantified Difference | Bromopyrazines achieve high yields under mild Pd/Cu co-catalysis; chloro analogs are unreactive under identical conditions |
| Conditions | Tributyl(1-ethoxyalkenyl)tin, 15 mol% CuI, 5 mol% PdCl₂(PPh₃)₂, followed by acidic hydrolysis |
Why This Matters
Procurement of 3-bromopyrazine-2-carbaldehyde enables reliable, high-yielding Pd-catalyzed cross-coupling workflows that the chloro analog cannot support without costly optimization.
